molecular formula C32H22N4O8S3 B11516152 1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

Cat. No.: B11516152
M. Wt: 686.7 g/mol
InChI Key: NNNADSJMWUOOHI-UHFFFAOYSA-N
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Description

1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is a complex organic compound characterized by its unique structure, which includes sulfanediyldibenzene and pyrrolidine-2,5-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} typically involves multiple steps. One common approach is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with biphenyl-bis(diazonium chloride). This is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals with antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and sulfonyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is unique due to its combination of sulfanediyldibenzene and pyrrolidine-2,5-dione moieties, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C32H22N4O8S3

Molecular Weight

686.7 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanyl-1-[4-[4-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C32H22N4O8S3/c37-29-17-27(46-25-13-5-21(6-14-25)35(41)42)31(39)33(29)19-1-9-23(10-2-19)45-24-11-3-20(4-12-24)34-30(38)18-28(32(34)40)47-26-15-7-22(8-16-26)36(43)44/h1-16,27-28H,17-18H2

InChI Key

NNNADSJMWUOOHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=C(C=C5)[N+](=O)[O-])SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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